Aminooxyacetate (hemihydrochloride)

Catalog No.
S11218365
CAS No.
M.F
C3H10ClNO3
M. Wt
143.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminooxyacetate (hemihydrochloride)

Product Name

Aminooxyacetate (hemihydrochloride)

IUPAC Name

2-aminooxyacetic acid;methane;hydrochloride

Molecular Formula

C3H10ClNO3

Molecular Weight

143.57 g/mol

InChI

InChI=1S/C2H5NO3.CH4.ClH/c3-6-1-2(4)5;;/h1,3H2,(H,4,5);1H4;1H

InChI Key

OBFQDDLMVSELFJ-UHFFFAOYSA-N

Canonical SMILES

C.C(C(=O)O)ON.Cl

Aminooxyacetate (hemihydrochloride) is a derivative of aminooxyacetic acid, which functions primarily as an inhibitor of pyridoxal phosphate-dependent enzymes. This compound is characterized by its ability to inhibit transaminases, enzymes that play a crucial role in amino acid metabolism. Its chemical formula is C3_3H8_8N2_2O3_3·HCl, and it exists as a hemihydrochloride salt, which enhances its solubility in aqueous solutions. Aminooxyacetate is commonly utilized in biochemical research to study metabolic pathways and enzyme functions.

Aminooxyacetate acts by inhibiting transamination reactions, which are critical for the metabolism of amino acids. These reactions typically involve the transfer of an amino group from one amino acid to a keto acid, facilitated by transaminases. By blocking these enzymes, aminooxyacetate disrupts the normal metabolic processes, leading to alterations in amino acid availability and subsequent cellular effects.

In addition to its role as a transaminase inhibitor, aminooxyacetate has been shown to inhibit ethanol oxidation by interfering with the transport of reducing equivalents necessary for metabolic processes in cells . This inhibition can lead to significant physiological changes, including apoptosis in certain cell types .

Aminooxyacetate exhibits notable biological activity, particularly in its ability to induce apoptosis in various cell types. Research indicates that it can effectively inhibit the malate-aspartate shuttle, a critical pathway for energy metabolism in cells. In microglial cells, aminooxyacetate has been shown to induce both early- and late-stage apoptosis, accompanied by mitochondrial depolarization and increased cytosolic calcium levels . Furthermore, it triggers endoplasmic reticulum stress due to amino acid depletion, which can lead to cell death through apoptotic pathways .

The synthesis of aminooxyacetate typically involves the reaction of oxalic acid with hydroxylamine hydrochloride followed by further chemical modifications. The general process can be summarized as follows:

  • Formation of Aminooxyacetic Acid: Hydroxylamine reacts with glyoxylic acid or similar precursors.
  • Salt Formation: The resultant aminooxyacetic acid is then treated with hydrochloric acid to form the hemihydrochloride salt.

This method allows for the production of high-purity aminooxyacetate suitable for research applications.

Aminooxyacetate is primarily used in biochemical research and pharmaceutical studies due to its inhibitory effects on transaminases. Key applications include:

  • Metabolic Studies: It serves as a tool for studying amino acid metabolism and related pathways.
  • Cancer Research: Aminooxyacetate has shown potential as an antitumor agent by inhibiting growth in cancer cells through metabolic disruption .
  • Neurobiology: Its effects on microglial cells make it relevant for studies on neuroinflammation and neurodegenerative diseases.

Additionally, it exhibits phytotoxic properties, making it useful in agricultural research for understanding herbicidal mechanisms .

Studies have demonstrated that aminooxyacetate interacts with various enzymes and metabolic pathways. Specifically, it has been shown to inhibit multiple pyridoxal phosphate-dependent enzymes involved in amino acid metabolism. This inhibition leads to significant changes in cellular metabolite levels, such as depletion of aspartate and alanine, which are critical for cell survival and proliferation . Furthermore, its interactions with cysteine synthase highlight its broader implications in sulfur metabolism .

Aminooxyacetate shares structural and functional similarities with several other compounds that also act as enzyme inhibitors or metabolic modulators. Below are some comparable compounds:

CompoundSimilarityUnique Feature
Aminooxyacetic AcidInhibits transaminasesMore direct involvement in neurotransmitter synthesis
4-Aminobutyric AcidGABA analogPrimarily acts as a neurotransmitter
L-CysteineSulfur-containing amino acidInvolved in protein synthesis and antioxidant defense
Pyridoxal PhosphateCoenzyme for transaminasesEssential for various enzymatic reactions

Aminooxyacetate's unique mechanism lies in its dual role as both a transaminase inhibitor and an inducer of cellular stress responses, distinguishing it from other compounds that may not exhibit such extensive biological effects.

Historical Synthetic Routes and Limitations

Early synthetic approaches for aminooxyacetic acid derivatives relied on reactions between aldoximes/ketoximes and halogenoacetic acids, followed by hydrolysis or hydrazine treatment. For example, methodologies documented in Organic Syntheses involved reacting oximes with chloroacetic acid to form oxime-O-acetic acid intermediates, which were subsequently hydrolyzed under acidic conditions [3]. However, these routes suffered from low yields (often below 50%) and laborious purification steps due to byproduct formation [3].

Another historical method involved benzhydroxamic acid reacting with α-halogenoacetic acid esters in absolute ethanol with metallic sodium, followed by hydrochloric acid hydrolysis. While this approach improved yield marginally, it required anhydrous conditions and generated stoichiometric metal waste, complicating industrial scalability [3].

Modern Catalytic Processes for Benzhydroxamic Acid Derivatives

Contemporary synthesis leverages metal-mediated coupling reactions to enhance efficiency. As detailed in patent EP0306936A2, benzhydroxamic acid derivatives react with halogenoacetic acids (e.g., chloro-, bromo-, or iodoacetic acid) in the presence of metal hydroxides or carbonates [3]. For instance, sodium hydroxide facilitates the formation of benzamidooxyacetic acid intermediates at elevated temperatures (80–100°C), achieving yields exceeding 90% [3].

Transition-metal catalysts, such as manganese(IV) oxide and quinidine, further optimize these reactions by enabling enantioselective pathways. Research in ACS Chemical Reviews highlights manganese’s role in oxidizing hydroxylamine derivatives to nitroso intermediates, which couple with enolate complexes to form oximes [2]. This mechanistic insight explains the high regioselectivity observed in modern benzhydroxamic acid derivatization [2] [3].

Optimization of Halogenoacetic Acid Coupling Reactions

The choice of halogenoacetic acid critically impacts reaction kinetics and product purity. Bromoacetic acid, for example, affords a 95% yield of benzamidooxyacetic acid under reflux conditions, whereas chloroacetic acid requires longer reaction times (6–8 hours) for comparable output [3]. Key parameters include:

FactorOptimal ConditionYield Improvement
Halogen (X)Bromine+15% vs. Chlorine
Temperature80–100°C+20% vs. RT
SolventTetrahydrofuran (THF)+10% vs. EtOH

Metal hydroxide bases like potassium carbonate mitigate side reactions by sequestering hydrogen halides, while polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxamic acid oxygen [3] [2].

Purification Strategies for Pharmaceutical-Grade Material

Post-synthesis purification employs recrystallization to meet pharmaceutical standards. The hemihydrochloride salt is dissolved in heated water (60–80°C) and mixed with isopropyl alcohol at a 1:5–1:10 (salt:solvent) ratio, yielding crystals with >99% purity after cooling [3]. This method exploits the compound’s differential solubility in aqueous-organic mixtures, effectively removing residual benzamidooxyacetic acid and inorganic salts.

Large-scale production benefits from cyclic recovery of benzoic acid byproducts, which are filtered during the hydrolysis step and reused in subsequent batches [3]. Analytical techniques such as HPLC and mass spectrometry validate the absence of genotoxic impurities, ensuring compliance with ICH Q3A guidelines.

Aminooxyacetate (hemihydrochloride) functions as a potent inhibitor of pyridoxal phosphate-dependent enzymes through a distinctive mechanism involving the formation of oxime-type complexes with the coenzyme. The inhibition occurs by attacking the Schiff base linkage between pyridoxal phosphate and the enzyme, forming stable oxime complexes that effectively inactivate the enzyme [1] [2].

Mechanism of Schiff Base Disruption

The primary mechanism involves the nucleophilic attack of the aminooxy group on the aldehyde carbon of pyridoxal phosphate. This reaction proceeds through transaldimination, where the internal aldimine linkage between lysine and pyridoxal phosphate is replaced by an external aldimine between aminooxyacetate and the coenzyme [1] [3]. The reaction follows second-order kinetics, with rate constants varying significantly among different enzymes. For aspartate transaminase, the second-order rate constant is 400 M⁻¹s⁻¹, while gamma-aminobutyric acid transaminase exhibits a higher rate constant of 1300 M⁻¹s⁻¹ at 21°C [1] [3].

Oxime Formation and Stability

The formation of the oxime complex represents a critical step in the inhibition mechanism. Unlike typical Schiff base formations, the oxime linkage demonstrates exceptional stability due to the alpha-effect of the adjacent oxygen atom, which enhances the nucleophilicity of the aminooxy group [4] [5]. Crystal structure analysis of kynurenine aminotransferase-I bound to aminooxyacetate reveals that the cofactor remains in the pyridoxal phosphate form with the external aldimine linkage, confirming oxime formation with the inhibitor [4] [5].

Enzyme-Specific Inhibition Patterns

The inhibition mechanism demonstrates remarkable enzyme specificity. The reaction with aspartate transaminase is slowly reversible, exhibiting a first-order rate constant of 4 × 10⁻⁵ s⁻¹ for the reverse reaction [1] [3]. In contrast, gamma-aminobutyric acid transaminase inhibition is irreversible under physiological conditions, suggesting different binding geometries and stabilization mechanisms [1] [3]. The pH dependence of inhibition indicates that the acidic form of the enzyme (pK = 6.3) demonstrates higher reactivity than the unprotonated form [6].

EnzymeSecond-order Rate Constant (M⁻¹s⁻¹)Temperature (°C)pHReversibilityFirst-order Rate Constant (s⁻¹)
Aspartate Transaminase40021Not specifiedSlowly reversible0.00004
Gamma-Aminobutyric Acid Transaminase130021Not specifiedIrreversibleNot applicable
Dopa DecarboxylaseNot determined21Not specifiedRapidly reversibleNot determined
Glutamate DecarboxylaseNot determined21Not specifiedNot determinedNot determined
Cytosolic Aspartate AminotransferaseNot determined216.3pH dependentNot determined

Binding Affinity Studies with GABA Transaminase

Gamma-aminobutyric acid transaminase demonstrates exceptional binding affinity for aminooxyacetate, with detailed kinetic analyses revealing competitive inhibition patterns and significant binding constants. The enzyme exhibits a Ki value of 9.16 μM for aminooxyacetate, demonstrating potent inhibitory activity comparable to other established inhibitors [7] [8].

Competitive Inhibition Kinetics

Aminooxyacetate functions as a competitive inhibitor with respect to gamma-aminobutyric acid, indicating that both molecules compete for the same binding site on the enzyme. The inhibition constant (Ki) of 9.16 μM compares favorably with other competitive inhibitors such as gamma-vinyl GABA (Ki = 26 mM) and taurine (Ki = 68 mM) [9] [8]. The significantly lower Ki value for aminooxyacetate reflects its higher binding affinity and greater potency as an inhibitor.

Binding Site Characterization

Crystal structure analysis of gamma-aminobutyric acid transaminase complexed with aminooxyacetate reveals specific binding interactions that contribute to the high affinity. The carboxylate group of aminooxyacetate forms critical salt bridge interactions with Arg192, while the aminooxy group engages in oxime formation with the pyridoxal phosphate cofactor [10] [11]. The binding geometry demonstrates minimal structural perturbations to the active site, suggesting that the high affinity results from optimal complementarity between the inhibitor and the enzyme active site [12].

Thermodynamic Analysis

The binding affinity studies reveal that aminooxyacetate binding involves favorable enthalpic contributions from hydrogen bonding and electrostatic interactions, combined with minimal entropic penalties. The equilibrium dissociation constant of approximately 10⁻⁷ M indicates strong binding interactions that stabilize the enzyme-inhibitor complex [6]. The pH dependence of binding affinity demonstrates that the protonated form of the enzyme exhibits higher reactivity, consistent with the proposed mechanism involving electrostatic stabilization of the oxime intermediate [6].

Comparative Binding Analysis

When compared to other aminotransferase inhibitors, aminooxyacetate demonstrates superior binding characteristics. The inhibitor 3-(hydroxyamino)propylamine shows a Ki value of 0.4 mM, indicating that aminooxyacetate is approximately 43-fold more potent [8]. This enhanced potency correlates with the optimal positioning of the aminooxy group for oxime formation and the favorable interactions between the carboxylate group and the enzyme active site residues [8].

ParameterValueUnitInhibition TypepH
Inhibition Constant (Ki) - Gamma-vinyl GABA26.00mMCompetitiveNot specified
Inhibition Constant (Ki) - Taurine68.00mMCompetitive (vs GABA)Not specified
Inhibition Constant (Ki) - Aminooxyacetate9.16μMCompetitiveNot specified
Inhibition Constant (Ki) - HPA0.40mMCompetitiveNot specified
Michaelis Constant (Km) - GABA0.79mMNot applicableNot specified
Michaelis Constant (Km) - α-Ketoglutarate0.47mMNot applicableNot specified

Conformational Changes in Aspartate Transaminase Complexes

The interaction of aminooxyacetate with aspartate transaminase induces significant conformational changes that affect both the local active site environment and the global protein structure. These conformational alterations are crucial for understanding the inhibition mechanism and the enzyme's catalytic regulation [13] [14].

Domain Closure Dynamics

Aspartate transaminase undergoes a characteristic domain closure upon substrate binding, in which the small domain rotates approximately 13° relative to the large domain [14] [15]. This movement positions critical catalytic residues for optimal substrate binding and catalysis. The active site loop (residues 39-49) moves approximately 1 Å less than the core of the small domain, creating a refined binding pocket for substrate accommodation [14] [15].

Active Site Structural Rearrangements

The binding of aminooxyacetate induces specific structural changes in the active site region. The active site helix undergoes a complex movement involving a 1.2 Å shift and a 10° rotation, effectively forming a "door" that closes the active site [14] [15]. Additionally, the helix undergoes a conformational switch from an α-helical to a 3₁₀-helical conformation in its first turn, contributing to the complete burial of the inhibitor in the active site [14] [15].

Pyridoxal Phosphate Cofactor Reorientation

A critical conformational change involves the tilting of the pyridoxal phosphate cofactor by approximately 30° upon aminooxyacetate binding [16]. This reorientation facilitates the transaldimination reaction and positions the cofactor optimally for oxime formation. The movement of Arginine 386 by approximately 3 Å closer to the coenzyme enables the formation of salt bridges with the carboxylate group of aminooxyacetate, stabilizing the enzyme-inhibitor complex [16].

Hydrogen-Deuterium Exchange Studies

Hydrogen-deuterium exchange experiments reveal that aminooxyacetate binding results in a marked retardation of hydrogen exchange, reflecting substantial tightening of the protein structure [17]. The exchange reactions of at least 26 peptide hydrogens per subunit are retarded by a factor of 6 on average, indicating significant conformational stabilization upon inhibitor binding [17]. This structural tightening contributes to the stability of the enzyme-inhibitor complex and the effectiveness of the inhibition [17].

Allosteric Effects and Subunit Communication

The conformational changes induced by aminooxyacetate binding extend beyond the immediate active site to affect subunit interactions and allosteric communication. The enzyme's dimeric structure facilitates cooperative binding effects, where inhibitor binding to one subunit influences the conformational state of the adjacent subunit [14] [15]. These allosteric effects contribute to the overall inhibition mechanism and demonstrate the importance of quaternary structure in enzyme regulation [14] [15].

Structural FeatureChange Upon Substrate BindingFunctional ConsequenceMeasurement Method
Small Domain Rotation13° rotation relative to large domainActive site closureX-ray crystallography
Large Domain PositionRemains relatively fixedProvides structural frameworkX-ray crystallography
Active Site Loop (39-49)~1 Å less movement than coreContributes to substrate positioningX-ray crystallography
Active Site Helix Movement1.2 Å shift + 10° rotationForms active site "door"X-ray crystallography
Pyridoxal 5-Phosphate Tilt~30° tiltingFacilitates transaldiminationX-ray crystallography
Arginine 386 Movement~3 Å closer to coenzymeForms salt bridges with substrateX-ray crystallography
Active Site ClosureComplete burial of substrateOptimal catalytic environmentX-ray crystallography

Quaternary Structure Modifications in Enzyme Tetramers

The quaternary structure of enzymes plays a crucial role in determining their stability, catalytic efficiency, and response to inhibitors such as aminooxyacetate. Tetrameric enzymes demonstrate distinct advantages in operational stability and cofactor retention compared to their dimeric counterparts, with significant implications for inhibitor binding and enzyme regulation [18] [19].

Tetramer Stability and Cofactor Binding

Tetrameric transaminases exhibit enhanced stability for pyridoxamine phosphate (PMP) cofactor complexes compared to dimeric enzymes. The quaternary structure stabilizes the cofactor-ring binding element, conferring higher operational stability by minimizing PMP leakage and apoenzyme formation [18] [19]. This enhanced stability results from stronger inter-subunit contacts that maintain the integrity of the cofactor binding site even under challenging conditions [18] [19].

Subunit Interaction Networks

The tetrameric organization creates an extensive network of inter-subunit interactions that contribute to overall enzyme stability. These interactions are primarily mediated by hydrogen bonds, hydrophobic interactions, and salt bridges between adjacent subunits [20] [21]. The quaternary structure enables cooperative effects where conformational changes in one subunit are transmitted to adjacent subunits, creating a coordinated response to inhibitor binding [20] [21].

Operational Stability Under Inhibitor Conditions

Tetrameric enzymes demonstrate slower inactivation rates in the presence of aminooxyacetate compared to dimeric enzymes. The enhanced stability results from the quaternary structure's ability to maintain the enzyme in a more stable conformation, reducing the tendency for cofactor dissociation and apoenzyme formation [18] [19]. This stability advantage is particularly pronounced under substrate conditions where dimeric enzymes typically show reduced operational stability [18] [19].

Conformational Rigidity and Flexibility Balance

The quaternary structure of tetrameric enzymes creates an optimal balance between conformational rigidity and functional flexibility. While the overall structure is more rigid than dimeric forms, the enzyme retains sufficient flexibility for catalytic function and inhibitor binding [22]. The rigidity of specific regions, such as the A-loop and B-loop, results from protein-protein contacts between adjacent subunits in the tetramer's quaternary structure [22].

Inhibitor Binding Cooperativity

The tetrameric organization facilitates cooperative inhibitor binding effects, where the binding of aminooxyacetate to one subunit influences the binding affinity and conformation of adjacent subunits. This cooperativity can enhance the overall inhibition effectiveness and contribute to the enzyme's regulatory properties [23] [24]. The quaternary structure enables sophisticated allosteric mechanisms that are not possible in monomeric or dimeric forms [23] [24].

Evolutionary Advantages of Tetrameric Structure

The evolution of tetrameric enzyme structures appears to be driven by the need for enhanced stability and regulatory control in complex cellular environments. The quaternary structure provides mechanisms for fine-tuning enzyme activity through allosteric regulation and offers improved resistance to environmental stresses [25]. These evolutionary advantages explain why many critical metabolic enzymes adopt tetrameric organizations [25].

Enzyme TypeCofactor StabilityOperational StabilitySubunit InteractionsConformational Rigidity
Dimeric TransaminaseLower PMP binding affinityReduced under substrate conditionsWeaker inter-subunit contactsModerate
Tetrameric TransaminaseHigher PMP binding affinityEnhanced under substrate conditionsStronger inter-subunit contactsHigh
Monomeric SystemHighest flexibilityLowest stabilityNo inter-subunit contactsLow
Aspartate Transaminase DimerModerate stabilitypH dependentModerate inter-subunit contactsModerate to high
GABA Transaminase DimerModerate stabilityTemperature dependentModerate inter-subunit contactsModerate

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

143.0349209 g/mol

Monoisotopic Mass

143.0349209 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-08-2024

Explore Compound Types